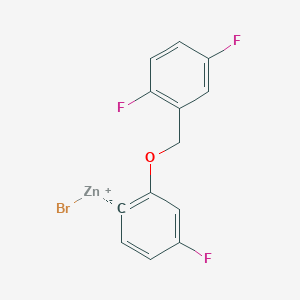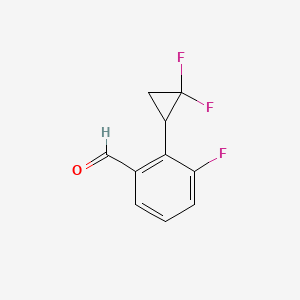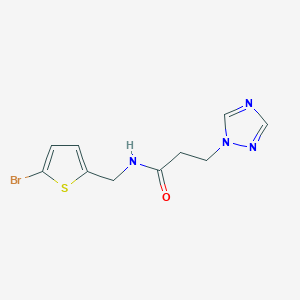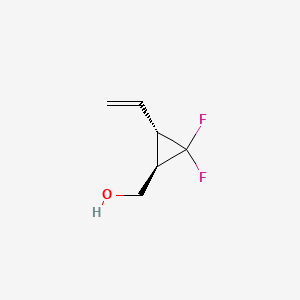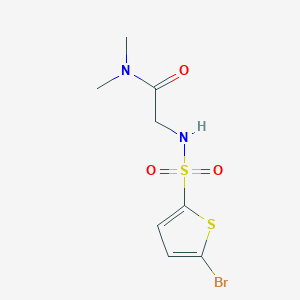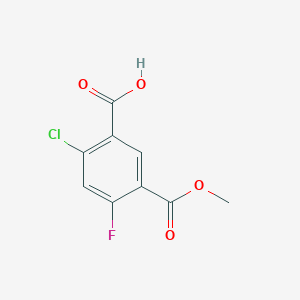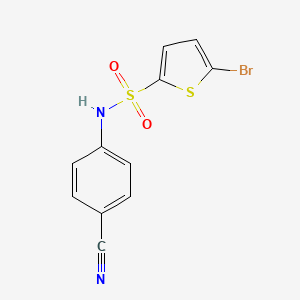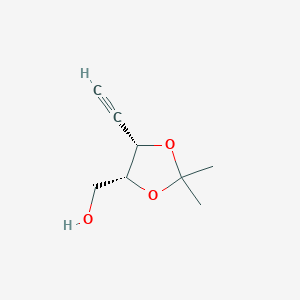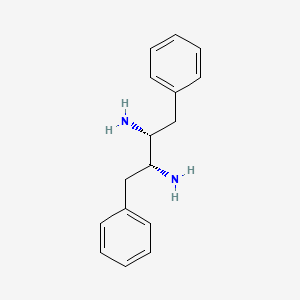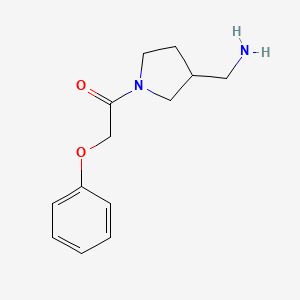
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
The synthesis of 1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a phenoxyethanone derivative with an aminomethylpyrrolidine under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions.
Applications De Recherche Scientifique
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
1-(3-(Aminomethyl)pyrrolidin-1-yl)-2-phenoxyethan-1-one can be compared with other similar compounds, such as:
1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol: This compound has a similar pyrrolidine ring but differs in the presence of a pyridine ring instead of a phenoxy group.
4-(pyrrolidin-1-yl)benzonitrile: This compound features a pyrrolidine ring attached to a benzonitrile group, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-[3-(aminomethyl)pyrrolidin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C13H18N2O2/c14-8-11-6-7-15(9-11)13(16)10-17-12-4-2-1-3-5-12/h1-5,11H,6-10,14H2 |
Clé InChI |
NOZCSXXROWWRPP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1CN)C(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




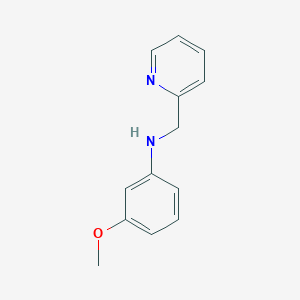
![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
